molecular formula C12H22BrNO5 B13697633 Methyl (S)-3-(3-Bromopropoxy)-2-(Boc-amino)propanoate

Methyl (S)-3-(3-Bromopropoxy)-2-(Boc-amino)propanoate

Cat. No.: B13697633
M. Wt: 340.21 g/mol
InChI Key: SFYXVXPPJHTAFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (S)-3-(3-Bromopropoxy)-2-(Boc-amino)propanoate is a synthetic organic compound often used in chemical research and pharmaceutical development. It features a bromopropoxy group and a Boc-protected amino group, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-3-(3-Bromopropoxy)-2-(Boc-amino)propanoate typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions.

    Formation of the Bromopropoxy Group: The bromopropoxy group is introduced through a nucleophilic substitution reaction, where a suitable brominating agent reacts with a propoxy precursor.

    Esterification: The final step involves esterification to form the methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the bromopropoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Deprotection Reactions: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles.

    Deprotection: Trifluoroacetic acid is often used for Boc deprotection.

    Hydrolysis: Acidic or basic conditions can be used for ester hydrolysis.

Major Products

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Free Amine: Obtained after Boc deprotection.

    Carboxylic Acid: Formed after ester hydrolysis.

Scientific Research Applications

Methyl (S)-3-(3-Bromopropoxy)-2-(Boc-amino)propanoate is used in:

    Chemical Synthesis: As an intermediate in the synthesis of more complex molecules.

    Pharmaceutical Research: In the development of new drugs and therapeutic agents.

    Biological Studies: To study the effects of bromopropoxy and Boc-amino groups on biological systems.

Mechanism of Action

The mechanism of action of Methyl (S)-3-(3-Bromopropoxy)-2-(Boc-amino)propanoate depends on its specific application

Comparison with Similar Compounds

Similar Compounds

  • Methyl (S)-3-(3-Chloropropoxy)-2-(Boc-amino)propanoate
  • Methyl (S)-3-(3-Iodopropoxy)-2-(Boc-amino)propanoate
  • Methyl (S)-3-(3-Fluoropropoxy)-2-(Boc-amino)propanoate

Uniqueness

Methyl (S)-3-(3-Bromopropoxy)-2-(Boc-amino)propanoate is unique due to the presence of the bromine atom, which can participate in specific substitution reactions that other halogens may not facilitate as effectively.

Properties

Molecular Formula

C12H22BrNO5

Molecular Weight

340.21 g/mol

IUPAC Name

methyl 3-(3-bromopropoxy)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

InChI

InChI=1S/C12H22BrNO5/c1-12(2,3)19-11(16)14-9(10(15)17-4)8-18-7-5-6-13/h9H,5-8H2,1-4H3,(H,14,16)

InChI Key

SFYXVXPPJHTAFL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(COCCCBr)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.